[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-24-16-9-6-15(7-10-16)8-11-18(23)25-12-17(22)21-19(4,13-20)14(2)3/h6-11,14H,5,12H2,1-4H3,(H,21,22)/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNTVZQYLFQFX-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate (CAS Number: 1117803-65-2) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 361.4 g/mol. The structure features a cyano group, an amino group, and an ester linkage, which are indicative of its potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 1117803-65-2 |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing cyano and amino groups have been shown to inhibit the growth of various bacterial strains, suggesting that our compound may also possess similar properties.
The proposed mechanism for the antimicrobial activity involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity. This is particularly relevant in the context of antibiotic resistance, where targeting bacterial virulence factors can provide new therapeutic avenues.
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A study focused on the inhibition of the T3SS in enteropathogenic E. coli (EPEC) found that compounds structurally related to our compound significantly reduced the secretion of virulence factors. The screening assay demonstrated that high concentrations led to a 50% inhibition rate, indicating potential utility in treating bacterial infections resistant to traditional antibiotics . -
Cytotoxicity Assessment :
In vitro assays assessing cytotoxicity showed that while certain derivatives exhibited potent activity against bacterial cells, they remained non-cytotoxic to human cell lines at therapeutic concentrations. This selectivity is crucial for developing safe therapeutic agents .
Research Findings
Further research has highlighted the importance of structural modifications in enhancing biological activity. For example, variations in substituents on the aromatic rings can significantly affect potency and selectivity against specific pathogens.
Comparative Analysis Table
| Compound Variant | Biological Activity | Mechanism of Action |
|---|---|---|
| [2-Cyano-3-methylbutan-2-yl derivative] | Moderate Antimicrobial | Protein synthesis inhibition |
| [4-Ethoxyphenyl derivative] | High Antimicrobial | Cell wall disruption |
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features
The target compound’s core consists of:
- A prop-2-enoate backbone with an (E)-configuration.
- A 4-ethoxyphenyl group at the β-position.
- A 2-cyano-3-methylbutan-2-ylamino substituent at the α-position.
Table 1: Structural Analogues and Substituent Variations
Key Observations :
- Conformation: Syn-periplanar geometry across the C=C bond (common in prop-2-enoates) enhances conjugation and stability, as seen in analogous structures .
- Functional Groups: Cyano groups facilitate hydrogen bonding (e.g., C–H∙∙∙N interactions), critical for crystal packing () and molecular recognition ().
Reactivity Trends :
- Ester Hydrolysis : Ethoxy/methoxy esters () are less prone to hydrolysis than methyl esters (), suggesting the target compound’s ethoxy group may enhance stability under physiological conditions.
- Electrophilic Substitution : The 4-ethoxyphenyl group directs electrophilic attacks to the para position, analogous to 4-methoxyphenyl derivatives ().
Physicochemical Properties
Table 2: Property Comparison
Key Insights :
- Hydrogen Bonding: The target compound’s amide and cyano groups enable diverse intermolecular interactions, as seen in analogous crystals ().
- Thermal Stability: High melting points in cyano-containing derivatives (e.g., : 227–235°C) suggest the target compound may exhibit similar stability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
